![molecular formula C15H13FN2OS B5812327 N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide, also known as BAY 11-7082, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NF-κB inhibitors, which are being investigated for their ability to modulate the activity of the transcription factor NF-κB. NF-κB plays a key role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.
Mécanisme D'action
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Furthermore, this compound 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and characterized for its ability to inhibit NF-κB in various cell types and animal models. However, one of the limitations of using this compound 11-7082 is its potential toxicity and off-target effects. It is important to carefully titrate the concentration of this compound 11-7082 in experiments to avoid potential toxicity and off-target effects.
Orientations Futures
There are several future directions for the study of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of this compound 11-7082. Another area of research is the investigation of the potential therapeutic applications of this compound 11-7082 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the mechanisms of action of this compound 11-7082 in various cell types and animal models need to be further elucidated to better understand its potential therapeutic benefits.
Méthodes De Synthèse
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 can be synthesized by reacting 2-fluoroaniline with carbon disulfide and potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide. The resulting product is then reacted with 3-methylbenzoyl chloride to yield this compound 11-7082.
Applications De Recherche Scientifique
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, which is a key regulator of inflammation and immune response. By inhibiting NF-κB, this compound 11-7082 can potentially reduce inflammation and modulate the immune response, which may have therapeutic benefits in various diseases.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-10-5-4-6-11(9-10)14(19)18-15(20)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAIUMWFSNGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

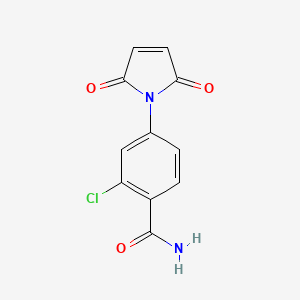
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
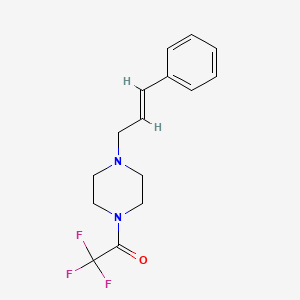
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
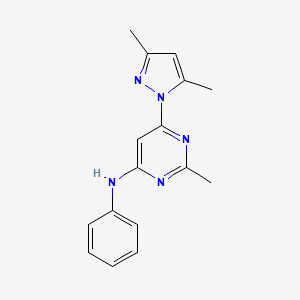
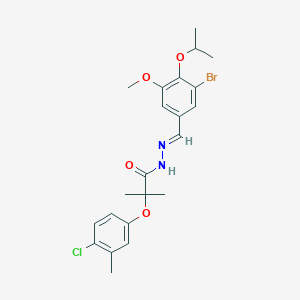
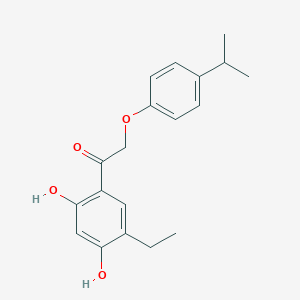

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)